Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride is a chemical compound with the molecular formula C5H12N2O2S·HCl. It is also known by its IUPAC name, S-methylenemorpholine-4-sulfinamide hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride typically involves the reaction of morpholine derivatives with sulfur-containing reagents. One common method involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinamides and related compounds.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride involves its interaction with specific molecular targets. The sulfinamide group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine-4-sulfonamide and morpholine-4-thiol share structural similarities.
Sulfinamides: Other sulfinamide compounds, such as methanesulfinamide and benzenesulfinamide, have similar functional groups.
Uniqueness
Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride is unique due to its combination of a morpholine ring and a sulfinamide group.
Properties
IUPAC Name |
imino-methyl-morpholin-4-yl-oxo-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(6,8)7-2-4-9-5-3-7;/h6H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSJWYMALXHWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)N1CCOCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.